molecular formula C9H9F2NO B8712533 3,4-difluoro-N,N-dimethylbenzamide

3,4-difluoro-N,N-dimethylbenzamide

Cat. No.: B8712533
M. Wt: 185.17 g/mol
InChI Key: YSAACRXKFKCEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-N,N-dimethylbenzamide is a fluorinated benzamide derivative characterized by two fluorine atoms at the 3- and 4-positions of the aromatic ring and dimethyl substitution on the amide nitrogen. This compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where fluorine substitutions are often employed to enhance metabolic stability and modulate electronic properties . Its synthesis typically involves coupling 3,4-difluorobenzoic acid with dimethylamine derivatives under peptide-coupling conditions (e.g., HATU/DIEA in DMF) .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

3,4-difluoro-N,N-dimethylbenzamide

InChI

InChI=1S/C9H9F2NO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3

InChI Key

YSAACRXKFKCEDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-difluoro-N,N-dimethylbenzamide with analogs differing in substitution patterns, electronic effects, and biological relevance.

Substitution on the Amide Nitrogen
Compound Name Substituents on N Molecular Formula Key Properties/Findings Reference
This compound N,N-dimethyl C₉H₉F₂NO Enhanced lipophilicity; potential metabolic stability due to dimethyl groups .
3,4-Difluoro-N-(2-(2-methylindol-1-yl)ethyl)benzamide N-(2-indolylethyl) C₁₈H₁₆F₂N₂O Increased steric bulk; indole moiety may enhance receptor binding .
3,4-Difluoro-N-(2-hydroxypropyl)benzamide N-(2-hydroxypropyl) C₁₀H₁₁F₂NO₂ Hydroxyl group improves solubility; potential for hydrogen bonding .
N-(3,4-Difluorophenyl)-3-methylbenzamide N-(3,4-difluorophenyl) C₁₄H₁₀F₂NO Aromatic substitution introduces π-π stacking potential; reduced basicity .

Key Observations :

  • N,N-Dimethyl substitution (as in the target compound) increases lipophilicity and may hinder enzymatic degradation by blocking hydrogen-bond donor sites .
  • Bulky substituents (e.g., indole-ethyl group) improve target selectivity but may reduce bioavailability due to steric hindrance .
  • Polar groups (e.g., hydroxyl) enhance aqueous solubility but could shorten half-life due to faster renal clearance .
Fluorine Substitution Patterns
Compound Name Fluorine Positions Molecular Formula Electronic Effects Reference
This compound 3,4-difluoro C₉H₉F₂NO Strong electron-withdrawing effect; stabilizes aromatic ring .
4-Fluoro-N-(3,4-dimethoxyphenyl)benzamide 4-fluoro C₁₅H₁₄FNO₃ Methoxy groups (electron-donating) counterbalance fluorine’s electron withdrawal .
2,3,4,5,6-Pentafluoro-N-(3-fluorophenyl)benzamide 2,3,4,5,6-pentafluoro C₁₃H₅F₆NO Extreme electron deficiency; may enhance reactivity in electrophilic substitutions .

Key Observations :

  • 3,4-Difluoro substitution creates a polarized aromatic system, favoring interactions with electron-rich protein residues (e.g., tyrosine or lysine) .
  • Hyperfluorination (e.g., pentafluoro) drastically reduces electron density, which may limit solubility and complicate synthesis .
Functional Group Replacements
Compound Name Core Structure Molecular Formula Biological Relevance Reference
This compound Benzamide C₉H₉F₂NO Amide group supports hydrogen bonding; dimethyl groups block metabolism .
3,4-Difluoro-N-(1-phenylethyl)benzenesulfonamide Benzenesulfonamide C₁₄H₁₂F₂NO₂S Sulfonamide group enhances acidity (pKa ~10); broader antimicrobial activity .
N-(3-Methoxypropyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine Triazinediamine C₈H₁₆N₆OS Heterocyclic core diversifies mode of action (e.g., herbicide activity) .

Key Observations :

  • Benzamides are versatile in drug design due to their balance of stability and hydrogen-bonding capacity.
  • Sulfonamides offer stronger acidity, improving target engagement in polar environments (e.g., bacterial enzymes) .
  • Heterocyclic replacements (e.g., triazine) shift pharmacological profiles entirely, highlighting the scaffold’s adaptability .

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